5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with bromine and chlorine atoms, as well as a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves multi-step reactions. One common method includes the bromination and chlorination of a benzamide precursor, followed by the introduction of the thiophene moiety. The reaction conditions often involve the use of brominating and chlorinating agents such as bromine and thionyl chloride, respectively. The thiophene ring can be introduced through a coupling reaction using thiophene-2-carboxylic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzamide core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones .
Scientific Research Applications
5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of the thiophene ring.
Thiophene-based Benzamides: Compounds with similar thiophene and benzamide structures but different substituents.
Uniqueness
5-Bromo-2-chloro-N-(1-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of bromine, chlorine, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C13H11BrClNOS |
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Molecular Weight |
344.65 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H11BrClNOS/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(14)4-5-11(10)15/h2-8H,1H3,(H,16,17) |
InChI Key |
PKAQBHGRYNCJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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